![molecular formula C18H10ClN5 B3033801 3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile CAS No. 1196794-13-4](/img/structure/B3033801.png)

3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile

Übersicht

Beschreibung

Synthesis Analysis

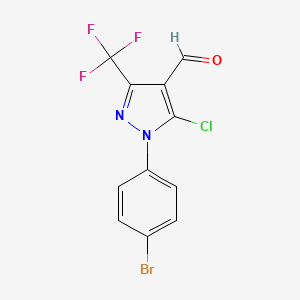

The synthesis of heterocyclic compounds, particularly those containing the pyridazine moiety, is of significant interest in medicinal chemistry due to their pharmaceutical properties. For instance, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized through a multi-step process starting with 2-(4-chloro-3-methylphenoxy) acetic acid, which was treated with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane. Subsequent steps involved the use of lutidine and O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) under cold conditions, followed by heating with chloroamine T in ethanol to yield the desired compound .

Molecular Structure Analysis

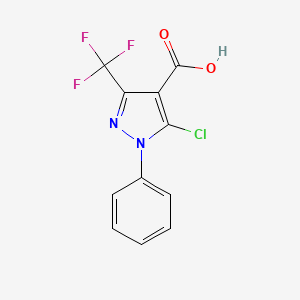

The molecular structure of synthesized compounds is often confirmed using various spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, X-ray diffraction (XRD) is used for definitive structural elucidation. For example, the compound mentioned above crystallized in the monoclinic crystal system with the space group P21/c. The harmony between theoretical and experimental values can be assessed through density functional theory (DFT) calculations, which also provide insights into the HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be explored through various chemical reactions. For instance, the synthesis of pyrazolopyridotriazines involves the cyclization of hydrazones obtained from the coupling of diazonium salts with active methylene reagents. This process typically requires refluxing ethanol and a catalytic amount of triethylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. Intermolecular interactions, such as hydrogen bonding and halogen interactions, can be studied using Hirshfeld surface analysis and energy frameworks, which help in understanding the packing of molecules in the crystal lattice. These interactions can significantly influence the physical properties like solubility and melting points, as well as chemical properties such as reactivity and stability .

Biological Activity

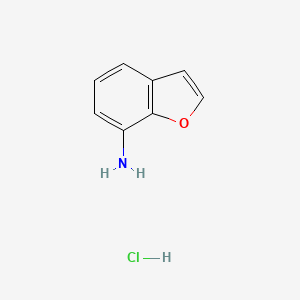

The biological activity of heterocyclic compounds is a key area of interest. For example, the compound 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has demonstrated moderate anticancer activity. The biological activities of these compounds are often assessed through in vitro and in vivo studies to determine their potential as therapeutic agents .

Case Studies

While the provided data does not include specific case studies, the biological activities mentioned, such as anticancer properties, suggest that these compounds could be further investigated in case studies involving cancer cell lines or animal models to evaluate their efficacy and safety as potential drug candidates .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

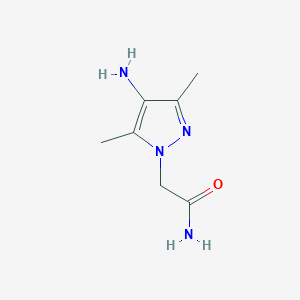

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Antibacterial Activity : A study demonstrated the synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives and their subsequent transformation into 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives. This process involved a one-pot, three-component reaction, highlighting the potential of such compounds in antibacterial applications (Rostamizadeh et al., 2013).

Development of Aminopyrazoles and Aminopyrazolo[4,3-b]pyridines : Research on the conversion of 3-oxo-2-arylhydrazononitriles into aminopyrazoles and further into aminopyrazolo[4,3-b]pyridines has been reported. These compounds showed promise in forming unstable diazonium salts, which cyclized into pyrazolo[4,3-c]pyridazines (Salaheldin et al., 2006).

Utility in Heterocyclic Synthesis : A study utilized specific compounds for synthesizing various derivatives including pyrazole, pyridine, and pyrimidine, highlighting the versatility of these compounds in creating a diverse range of chemical structures (Fadda et al., 2012).

Applications in Material Science

- Development of Disperse Dyes : Research explored the use of 3-aminopyrazolo[3,4-b]pyridine in synthesizing azo compounds for potential application as disperse dyes in the textile industry. This demonstrates the compound's utility in material science applications (Gaffer & Khattab, 2017).

Biological Activities

- Antimicrobial and Anticancer Agents : Several studies have synthesized novel compounds exhibiting significant antimicrobial and anticancer activities. These include pyrazolo[3,4-b]selenolo[3,2-e]pyrazine heterocycles and other derivatives, suggesting potential therapeutic applications (Zaki et al., 2020), (Farag & Fahim, 2019).

Crystal Structure and Density Functional Theory (DFT) Calculations

- Structure Analysis and DFT Calculations : Research involving the synthesis of specific pyridazine analogs included structure confirmation through X-ray diffraction and DFT calculations. This approach is crucial for understanding the physical and chemical properties of synthesized compounds (Sallam et al., 2021).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile is the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1, also known as Extracellular Signal-Regulated Kinase (ERK), plays a crucial role in transmitting signals from the cell membrane to the nucleus, regulating cell functions such as proliferation, differentiation, and survival .

Mode of Action

3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile acts as a potent, cell-permeable, ATP-competitive inhibitor of ERK1 and ERK2 . By competing with ATP, the compound prevents the phosphorylation and activation of ERK, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

The inhibition of ERK disrupts the MAPK/ERK signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis . The disruption of this pathway can lead to the inhibition of cell proliferation and the induction of cell death .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability .

Result of Action

The inhibition of ERK by 3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile can lead to the suppression of cell proliferation and the induction of apoptosis . This makes it a potential candidate for the treatment of diseases characterized by abnormal cell proliferation, such as cancer .

Eigenschaften

IUPAC Name |

3-chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClN5/c19-18-13(11-20)10-14(21-22-18)16-15-8-4-5-9-24(15)23-17(16)12-6-2-1-3-7-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYYMBQXUOPHSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C(C(=C4)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

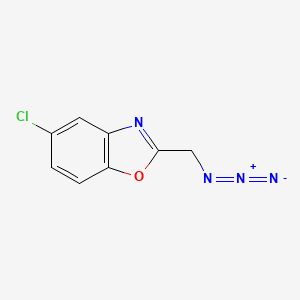

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.